BenchChemオンラインストアへようこそ!

Dihydroergocornine

Dopamine Receptor Intrinsic Activity Pharmacology

Select Dihydroergocornine for its unique partial agonist activity at D1/D2 receptors, contrasting with the pure antagonism of dihydroergocristine. This functional divergence means the individual alkaloids are not interchangeable in research. High-purity Dihydroergocornine is essential as a reference standard for USP-monographed ergoloid mesylate quality control, with validated HPLC methods available to ensure lot-to-lot reproducibility.

Molecular Formula C31H41N5O5
Molecular Weight 563.7 g/mol
CAS No. 25447-65-8
Cat. No. B1204045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroergocornine
CAS25447-65-8
SynonymsDihydroergocornine
Dihydroergocornine Mesylate
Dihydroergocornine Monomesylate
Ergocornine, 9,10-dihydro-
Mesylate, Dihydroergocornine
Monomesylate, Dihydroergocornine
Molecular FormulaC31H41N5O5
Molecular Weight563.7 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O
InChIInChI=1S/C31H41N5O5/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37)/t19-,21-,23-,24+,26+,30-,31+/m1/s1
InChIKeySEALOBQTUQIVGU-QNIJNHAOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroergocornine (CAS 25447-65-8) Procurement Guide: Pharmacological Profile and Comparators


Dihydroergocornine (CAS 25447-65-8) is a semi-synthetic, dihydrogenated ergot alkaloid derivative with the molecular formula C31H41N5O5 and a molecular weight of 563.7 g/mol [1]. It is one of the three primary active components (along with dihydroergocristine and dihydroergocryptine) that constitute the approved drug product Ergoloid Mesylates (co-dergocrine, Hydergine®) [2]. Dihydroergocornine acts as a mixed agonist/antagonist at dopaminergic, serotonergic, and adrenergic receptors, and it has been investigated for its nootropic and vasoactive properties [3]. For procurement decisions, the most relevant comparators are its co-formulated congeners: dihydroergocristine (CAS 25447-65-6) and the dihydroergocryptine isomers (CAS 25447-66-9), as well as structurally related ergot alkaloids like dihydroergotamine (CAS 511-12-6).

Dihydroergocornine (CAS 25447-65-8) Procurement: Why Generic Substitution with Other Ergot Alkaloids Is Not Straightforward


Despite belonging to the same ergoloid class and being co-formulated in the drug Hydergine, the individual dihydrogenated ergot alkaloids—dihydroergocornine, dihydroergocristine, and dihydroergocryptine—exhibit distinct and non-interchangeable pharmacological profiles [1]. Direct comparative studies reveal that these components differ significantly in their intrinsic activity and receptor selectivity. For instance, while dihydroergocornine acts as a partial agonist at dopamine D1 and D2 receptors, dihydroergocristine functions as an antagonist at these same targets [1]. Such functional divergence at the molecular level precludes simple one-to-one substitution in research or formulation. Consequently, procurement specifications must be precise; selecting a different ergot alkaloid or an undefined mixture will introduce a different pharmacological signature, compromising experimental reproducibility and therapeutic equivalence.

Dihydroergocornine (CAS 25447-65-8) Evidence-Based Differentiation Guide: Quantitative Data vs. Comparators


Dihydroergocornine vs. Dihydroergocristine: Divergent Intrinsic Activity at Dopamine D1 and D2 Receptors

In a direct head-to-head comparison, dihydroergocornine acts as a partial agonist at both D1 and D2 dopamine receptors, stimulating cyclic AMP formation (D1) and inhibiting electrically evoked tritium overflow (D2). In contrast, dihydroergocristine antagonizes both receptor types with no agonist activity [1]. The functional consequence is that dihydroergocornine and dihydroergocristine have opposite effects on receptor signaling.

Dopamine Receptor Intrinsic Activity Pharmacology Receptor Binding

Dihydroergocornine vs. Dihydroergocristine: Differential Potency at CNS Alpha-Adrenoceptors

A study comparing the four ergoloid components found that dihydroergocornine was more potent at both alpha-1 and alpha-2 adrenoceptors in the rat CNS than dihydroergocristine. The relative order of potency at both receptor subtypes was: dihydroergocornine, dihydro-alpha-ergokryptine, and dihydro-beta-ergokryptine were equipotent, whereas dihydroergocristine was less potent [1]. The ergot drugs displaced [3H]rauwolscine, [3H]clonidine, and [3H]WB 4101 at nanomolar concentrations.

Alpha-Adrenoceptor Receptor Binding CNS Pharmacology Selectivity

Dihydroergocornine vs. Bromocriptine and Ergotamine: Superior Oral Bioavailability Among Dihydrogenated Ergot Alkaloids

A comparative pharmacokinetic study in humans found that the oral absorption quotient (calculated from cumulative urinary excretion) for dihydroergocornine was 25-30%, a value shared with other dihydrogenated ergot alkaloids like dihydroergotamine and dihydroergostine [1]. This is significantly lower than the near-complete absorption of bromocriptine and the approximately 67% absorption of ergotamine, but higher than the poorly absorbed dihydroergovaline and dihydroergonine.

Pharmacokinetics Oral Bioavailability Absorption ADME

Dihydroergocornine in Ergoloid Mesylates vs. Placebo: Evidence of Clinical Efficacy in Age-Related Cognitive Decline

In a 6-month double-blind trial comparing the ergoloid mesylates mixture (containing dihydroergocornine as a 1:1:1 component) to placebo in nursing home residents with organic brain syndrome, the Hydergine-treated group showed statistically significantly more improvement in most variables measured [1]. A separate 3-year study in healthy elderly volunteers also found additional improvements in cardiovascular parameters, cholesterol levels, and subjective symptoms in the ergoloid mesylates group compared to placebo [2].

Clinical Trial Dementia Cognitive Function Geriatric Medicine

Dihydroergocornine: Validated HPLC Methods Enable Precise Quantification and Purity Assessment

Robust high-performance liquid chromatography (HPLC) methods have been established for the separation and determination of dihydroergocornine. One method achieves complete baseline separation of the four dihydroergotoxine components in a single step on reversed-phase microparticles, with analysis completed in about 15 minutes and exhibiting high accuracy, reproducibility, and selectivity [1]. Another validated method on RP-8 and RP-18 columns achieves optimal separation with acetonitrile-water mixtures [2].

Analytical Chemistry HPLC Method Validation Quality Control

Dihydroergocornine: Defined Stability Profile in Solution Informs Formulation and Storage

The degradation of dihydroergocornine mesylate in solution follows pseudo first-order kinetics, and its stability is a function of the dielectric constant of the solvent. Stable solutions are obtained using water-alcohol mixtures with dielectric constants between 30 and 45, which reduce degradation to aci-forms, hydrolysis products, and oxidation products [1]. This knowledge allows for the formulation of stable liquid preparations without the need for an inert gas atmosphere during filling.

Drug Stability Formulation Excipients Storage Conditions

Dihydroergocornine (CAS 25447-65-8): Key Application Scenarios Based on Evidence


Dopamine Receptor Pharmacology Research Requiring Partial Agonism

Based on its demonstrated partial agonist activity at D1 and D2 dopamine receptors [3], dihydroergocornine is the preferred compound for studies investigating dopaminergic signaling where partial receptor activation is desired. In contrast to the pure antagonism of dihydroergocristine, dihydroergocornine provides a distinct pharmacological tool for probing D1/D2 receptor function in vitro (e.g., striatal slice preparations) and in vivo.

Preparation of Analytical Reference Standards for Ergoloid Mesylates Quality Control

Given that dihydroergocornine is a defined, quantifiable component of the USP-monographed drug product Ergoloid Mesylates [3] and that validated HPLC methods exist for its separation and determination [2], high-purity dihydroergocornine is essential for use as a reference standard in pharmaceutical quality control, method validation, and stability testing of ergoloid mesylate drug substances and finished dosage forms.

Formulation Development of Stable Liquid Ergoloid Preparations

For industrial or laboratory formulation of liquid preparations containing dihydroergocornine, the stability data demonstrating optimal solvent dielectric constants (30-45) and the kinetics of degradation [3] are directly applicable. This evidence allows for the rational selection of solvent systems and storage conditions to maximize shelf-life and ensure potency, avoiding unnecessary inert gas processing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroergocornine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.